Cas no 58872-03-0 (L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester)

L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester structure
58872-03-0 structure
Product name:L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester
CAS No:58872-03-0
MF:C22H32N2O5
MW:404.499886512756
CID:340579

L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester Chemical and Physical Properties

Names and Identifiers

    • L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester
    • Boc-L-valyl-L-proline benzyl ester
    • BocNH-Val-Pro-OBn
    • Boc-Val-Pro-OBzl
    • Boc-VP(OBn)
    • N-(tert-butoxycarbonyl)-L-valyl-L-proline benzyl ester
    • N-alpha-t-Butyloxycarbonyl-L-valyl-L-proline benzyl ester
    • L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-, phenylmethyl ester
    • Inchi: 1S/C22H32N2O5/c1-15(2)18(23-21(27)29-22(3,4)5)19(25)24-13-9-12-17(24)20(26)28-14-16-10-7-6-8-11-16/h6-8,10-11,15,17-18H,9,12-14H2,1-5H3,(H,23,27)/t17-,18-/m0/s1
    • InChI Key: AXXCQAWGCJGDKN-ROUUACIJSA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 404.23100

Experimental Properties

  • Density: 1.141±0.06 g/cm3(Predicted)
  • Melting Point: 82-83 °C(Solv: ligroine (8032-32-4); ethyl ether (60-29-7))
  • Boiling Point: 546.8±50.0 °C(Predicted)
  • PSA: 84.94000
  • LogP: 3.59890
  • pka: 11.49±0.46(Predicted)

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